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Compound of Interest

Compound Name: Fluopsin C

Cat. No.: B14170345

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopsin C is an organometallic secondary metabolite produced by some Pseudomonas and
Streptomyces species, first identified in 1970.[1] It is a coordination complex formed by two
molecules of the siderophore thioformin with a central cupric ion (Cu?*).[2] After a period of
reduced interest due to its cytotoxicity, Fluopsin C has regained attention as a promising
antimicrobial agent for controlling plant pathogens, with studies indicating minimal phytotoxic
effects.[2] Its proposed mechanism of action involves the disruption of the cytoplasmic
membrane in both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] These
application notes provide detailed protocols for testing the efficacy of Fluopsin C against a
range of bacterial and fungal phytopathogens.

Data Presentation

The following tables summarize the reported in vitro efficacy of Fluopsin C and its semi-
purified fractions against various phytopathogens. This data can be used as a reference for
designing dose-response experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluopsin C and its Fractions against
Phytopathogenic Bacteria
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Compound/Fractio

Microorganism MIC (pg/mL) Reference
n
Xanthomonas citri pv. F3 (containing -
o ) Not specified [2]
citri Fluopsin C)
Pectobacterium
carotovorum subsp. F4A (25% Fluopsin C)  Not specified [2]
carotovorum
Klebsiella ]
) Fluopsin C 2.0 [4]
pneumoniae Kpn-19
Staphylococcus )
Fluopsin C 0.5 [4]
aureus N315 (MRSA)
Enterococcus faecium )
Fluopsin C 1.0 [4]
VRE-170
Acinetobacter
baumannii (multidrug- Fluopsin C 3.5 [4]

resistant)

Table 2: Inhibitory Concentration (IC90) of Fluopsin C and its Fractions against

Phytopathogenic Bacteria

Compound/Fractio

Microorganism IC90 (pg/mL) Reference
n
. F4A (containing
Xanthomonas citri ) 0.25 [31[5]
Fluopsin C)
Klebsiella )
] Fluopsin C 2.0 [31[5]
pneumoniae
Enterococcus faecium  Fluopsin C 1.0 [31[5]
Staphylococcus ]
Fluopsin C 0.5 [31[5]
aureus
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Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing -
Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of Fluopsin C against
bacterial phytopathogens.

Materials:
» Fluopsin C stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
o Sterile 96-well microtiter plates

o Appropriate liquid growth medium for the target bacterium (e.g., Luria-Bertani Broth for
Xanthomonas citri)

e Bacterial inoculum, adjusted to a concentration of approximately 5 x 10°"5 CFU/mL in the
final well volume

» Positive control (e.g., a standard antibiotic like Kanamycin)

o Negative control (medium with the solvent used for Fluopsin C)
 Sterile water or saline

e Spectrophotometer or microplate reader

Procedure:

o Prepare a serial two-fold dilution of the Fluopsin C stock solution in the growth medium
directly in the 96-well plate. The final volume in each well should be 100 pL.

e Add 100 pL of the bacterial inoculum to each well, bringing the final volume to 200 pL.

« Include positive and negative control wells on each plate.
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 Incubate the plates at the optimal temperature for the target bacterium (e.g., 28-30°C for
Xanthomonas citri) for 24-48 hours.

» Determine the MIC by visual inspection for the lowest concentration of Fluopsin C that
completely inhibits visible growth.

» Optionally, quantify bacterial growth by measuring the optical density at 600 nm (OD600)
using a microplate reader.

Protocol 2: In Vitro Antifungal Susceptibility Testing -
Mycelial Growth Inhibition Assay

This protocol assesses the effect of Fluopsin C on the mycelial growth of fungal
phytopathogens.

Materials:

Fluopsin C stock solution

o Potato Dextrose Agar (PDA) or other suitable fungal growth medium

 Sterile Petri dishes (90 mm)

o Actively growing cultures of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

 Sterile cork borer (5 mm diameter)

» Positive control (e.g., a commercial fungicide)

» Negative control (PDA with the solvent for Fluopsin C)

e Incubator

Procedure:

o Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14170345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Add the appropriate volume of Fluopsin C stock solution to the molten PDA to achieve the
desired final concentrations. Also prepare control plates.

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing
fungal culture.

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.

Measure the radial growth of the fungal colony daily until the mycelium in the negative
control plate reaches the edge of the plate.

Calculate the percentage of mycelial growth inhibition using the following formula: %
Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the
control plates and dt is the average diameter of the fungal colony in the treated plates.

Protocol 3: In Vivo Efficacy Testing - Detached Leaf
Assay

This protocol evaluates the protective and curative activity of Fluopsin C on detached plant

leaves.

Materials:

Healthy, young, fully expanded leaves from the host plant of the target pathogen.
Fluopsin C solution at various concentrations.

Pathogen inoculum (spore suspension for fungi, bacterial suspension for bacteria).
Sterile water.

Moist chambers (e.g., Petri dishes with moistened filter paper).

Growth chamber or incubator with controlled light and temperature.
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Procedure:

Protective Assay: a. Spray detached leaves with the Fluopsin C solutions until runoff. b.
Allow the leaves to air dry in a sterile environment. c. After 24 hours, inoculate the treated
leaves with a droplet of the pathogen inoculum. d. Place the inoculated leaves in moist
chambers.

Curative Assay: a. Inoculate detached leaves with a droplet of the pathogen inoculum. b.
After 24 hours, spray the inoculated leaves with the Fluopsin C solutions. c. Place the
leaves in moist chambers.

Controls: Include leaves treated with sterile water instead of Fluopsin C and leaves that are
not inoculated.

Incubate all leaves in a growth chamber under appropriate conditions for disease
development (e.g., 16-hour photoperiod, 20-25°C).

Assess disease development daily for 5-7 days by measuring the lesion diameter or the
percentage of leaf area affected.

Protocol 4: In Vivo Efficacy Testing - Whole Plant Assay

This protocol assesses the efficacy of Fluopsin C in controlling disease on whole plants.

Materials:

Potted host plants of a susceptible variety.
Fluopsin C solutions at various concentrations.
Pathogen inoculum.

Greenhouse or controlled environment chamber.

Procedure:

Protective Assay: a. Spray the plants with Fluopsin C solutions until runoff. b. After 24 hours,
inoculate the plants with the pathogen by spraying the inoculum or by wound inoculation,
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depending on the pathogen's infection method.

o Curative Assay: a. Inoculate the plants with the pathogen. b. After 24-48 hours (depending
on the disease progression), spray the plants with the Fluopsin C solutions.

o Controls: Include plants sprayed with water and inoculated, and plants that are not treated or
inoculated.

e Maintain the plants in a greenhouse or growth chamber with conditions conducive to disease
development.

o Evaluate disease severity at regular intervals using a disease rating scale (e.g., 0 = no
symptoms, 5 = severe disease).

o Calculate the disease severity index (DSI) and the control efficacy of Fluopsin C.

Visualizations
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Click to download full resolution via product page

Caption: Experimental workflow for testing Fluopsin C against phytopathogens.
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Caption: Proposed signaling pathway of Fluopsin C in phytopathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Testing Fluopsin C
Against Phytopathogens]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14170345#protocols-for-testing-fluopsin-c-against-
phytopathogens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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